REACTION_CXSMILES
|
Br[C:2]1[N:3]([CH2:9][O:10][CH2:11][CH2:12][Si:13]([CH3:16])([CH3:15])[CH3:14])[CH:4]=[C:5]([C:7]#[N:8])[N:6]=1.C([Mg]Cl)(C)C.C([C:24]([O:26][CH2:27][CH3:28])=[O:25])#N>C1COCC1>[CH2:27]([O:26][C:24]([C:2]1[N:3]([CH2:9][O:10][CH2:11][CH2:12][Si:13]([CH3:16])([CH3:15])[CH3:14])[CH:4]=[C:5]([C:7]#[N:8])[N:6]=1)=[O:25])[CH3:28]
|
Name
|
|
Quantity
|
0.55 g
|
Type
|
reactant
|
Smiles
|
BrC=1N(C=C(N1)C#N)COCC[Si](C)(C)C
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Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(=O)OCC
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Control Type
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UNSPECIFIED
|
Setpoint
|
-40 °C
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Type
|
CUSTOM
|
Details
|
to stir for 10 min at −40° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to −78° C.
|
Type
|
CUSTOM
|
Details
|
to attain RT
|
Type
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STIRRING
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Details
|
stirred for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with satd aq NH4Cl
|
Type
|
ADDITION
|
Details
|
diluted with EtOAc (20 mL)
|
Type
|
WASH
|
Details
|
washed with brine (2×20 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the organic layer was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
The title compound was eluted from a 20-g SPE cartridge (silica) with 30% EtOAc/hexane
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1N(C=C(N1)C#N)COCC[Si](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 75.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |